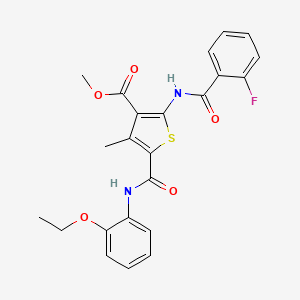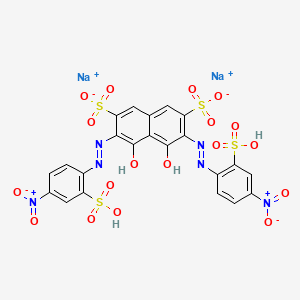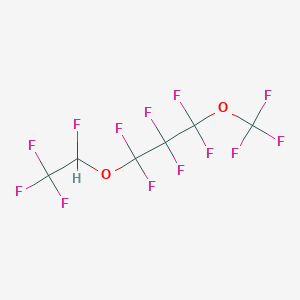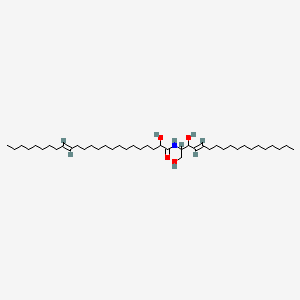
Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Thiophene Ring: Starting with a thiophene precursor, various substituents can be introduced through electrophilic aromatic substitution reactions.
Introduction of Functional Groups: The ethoxyphenyl, fluorobenzamido, and carbamoyl groups can be introduced through nucleophilic substitution, amidation, and esterification reactions, respectively.
Final Esterification: The carboxylate group can be esterified using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the methyl group.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with alcohol groups.
Substitution: Substituted aromatic compounds with various functional groups.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the development of advanced materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.
類似化合物との比較
Similar Compounds
- Methyl 5-((2-methoxyphenyl)carbamoyl)-2-(2-chlorobenzamido)-4-methylthiophene-3-carboxylate
- Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(2-bromobenzamido)-4-methylthiophene-3-carboxylate
Uniqueness
The unique combination of functional groups in Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the fluorine atom, in particular, can significantly influence its pharmacokinetic properties and binding affinity to biological targets.
特性
分子式 |
C23H21FN2O5S |
|---|---|
分子量 |
456.5 g/mol |
IUPAC名 |
methyl 5-[(2-ethoxyphenyl)carbamoyl]-2-[(2-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H21FN2O5S/c1-4-31-17-12-8-7-11-16(17)25-21(28)19-13(2)18(23(29)30-3)22(32-19)26-20(27)14-9-5-6-10-15(14)24/h5-12H,4H2,1-3H3,(H,25,28)(H,26,27) |
InChIキー |
GXXQIGAKAHMNEK-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=CC=C3F)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methylidyne[(trimethylsilyl)methyl]azanium](/img/structure/B12063606.png)


![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12063629.png)


![2-[3-(3-Butyl-1,1-dimethylbenzo[e]indol-2-ylidene)prop-1-enyl]-1,1,3-trimethylbenzo[e]indol-3-ium;hexafluorophosphate](/img/structure/B12063655.png)

![4-[[1-[2-[(4-Nitrophenyl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12063664.png)

